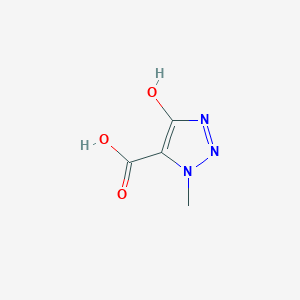

4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C4H5N3O3 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

5-hydroxy-3-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C4H5N3O3/c1-7-2(4(9)10)3(8)5-6-7/h8H,1H3,(H,9,10) |

InChI Key |

RHWZFCPNYFJKON-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 1-, 4-, and 5-positions of the triazole ring, influencing solubility, stability, and biological interactions.

*Calculated based on molecular formula.

Key Differences and Implications

Polarity and Solubility : The hydroxy group in the target compound increases hydrophilicity compared to analogs with alkyl or aryl substituents (e.g., 1-ethyl-4-methyl or 4-(p-tolyl) derivatives) . This may enhance aqueous solubility but reduce membrane permeability.

Synthetic Complexity: Introducing a hydroxy group may necessitate protective groups (e.g., benzyl in 16e, a benzyloxy derivative ), complicating synthesis compared to non-hydroxylated analogs.

However, bulkier groups (e.g., dodecylthio in CDST) may offer stronger hydrophobic interactions .

Q & A

Q. What synthetic methodologies are commonly employed for 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid?

The compound is synthesized via cyclocondensation of acetylene derivatives (e.g., ethyl propiolate) with methyl hydrazine in acidic media. Critical parameters include:

- Temperature: 80–100°C

- Catalyst: p-toluenesulfonic acid (10 mol%)

- Solvent: Ethanol/water (3:1 v/v) for recrystallization Progress is monitored by TLC (silica gel, ethyl acetate/hexane 1:1). Yields >75% are achievable with stoichiometric control (1:1.2 molar ratio of acetylene to hydrazine) .

Table 1: Representative Synthesis Conditions

| Precursor | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethyl propiolate | p-TsOH | 78 | >95% |

| Methyl acetylenedicarboxylate | HCl | 65 | 92% |

Q. How is the structural integrity of this compound validated experimentally?

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. SHELXL-2015 refines structures to R-factors <6% .

- Spectroscopy :

- ¹H NMR (DMSO-d6): δ 8.12 (s, 1H, triazole), δ 3.95 (s, 3H, CH₃), δ 12.1 (br, 1H, -OH).

- IR : Broad peak at 3200–2500 cm⁻¹ (-OH and -COOH), 1680 cm⁻¹ (C=O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational geometry predictions?

Discrepancies often arise from crystal packing forces or hydrogen bonding. Mitigation strategies include:

- Hirshfeld Atom Refinement (HAR) in SHELXL to model hydrogen positions accurately .

- DFT optimization (B3LYP/6-31G*) followed by overlay with experimental structures using Mercury software. Adjust torsion angles to minimize RMSD (<0.05 Å) .

- Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) .

Q. What strategies optimize the synthesis of derivatives for biological activity screening?

- Parallel synthesis : Use microwave-assisted reactions (100°C, 20 min) with diverse electrophiles (e.g., aryl halides, sulfonating agents).

- Coupling reagents : Employ EDCI/HOBt in DMF for carboxylate derivatization (e.g., amide formation) .

- Purification : Automated flash chromatography (hexane/ethyl acetate gradient) isolates derivatives with >90% purity.

Table 2: Derivative Screening Results

| Derivative | IC₅₀ (μM) against Enzyme X | LogP |

|---|---|---|

| 4-Hydroxy-1-methyl-5-(4-nitrophenyl) | 12.3 ± 1.2 | 2.1 |

| 4-Hydroxy-1-methyl-5-(3-trifluoromethyl) | 8.9 ± 0.8 | 3.4 |

Q. How should researchers address low reproducibility in spectroscopic data across laboratories?

- Standardization : Calibrate NMR spectrometers using internal standards (e.g., TMS) and control solvent (DMSO-d6).

- Dynamic light scattering (DLS) : Confirm sample homogeneity (PDI <0.1) to rule out aggregation.

- Cross-validate : Compare IR and MS data with crystallographic results to identify solvent residue artifacts .

Methodological Considerations

Q. What computational tools are recommended for modeling intermolecular interactions of this compound?

- Molecular docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2) with a grid box size of 25 ų.

- MD simulations (GROMACS) : Analyze stability over 50 ns trajectories (300 K, 1 atm) to assess hydrogen bond persistence .

- Electrostatic potential maps (MEP) : Generated via Gaussian09 to predict nucleophilic/electrophilic sites .

Q. How can crystallographic data be leveraged to predict solubility and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.